molecular formula C31H31F2NO3 B13852278 4'-O-Benzyloxy Ezetimibe Diol Impurity

4'-O-Benzyloxy Ezetimibe Diol Impurity

Cat. No.: B13852278
M. Wt: 503.6 g/mol
InChI Key: LTAIEYAKJGHTSQ-LGXAAPQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4’-O-Benzyloxy Ezetimibe Diol Impurity undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-O-Benzyloxy Ezetimibe Diol Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-O-Benzyloxy Ezetimibe Diol Impurity is not well-documented. as an impurity of Ezetimibe, it is likely to interact with similar molecular targets and pathways. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, leading to a decrease in the amount of cholesterol available to the liver .

Comparison with Similar Compounds

4’-O-Benzyloxy Ezetimibe Diol Impurity can be compared with other similar compounds, such as:

The uniqueness of 4’-O-Benzyloxy Ezetimibe Diol Impurity lies in its specific structure and its role as an impurity in the synthesis of Ezetimibe.

Properties

Molecular Formula

C31H31F2NO3

Molecular Weight

503.6 g/mol

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

InChI

InChI=1S/C31H31F2NO3/c32-26-11-6-23(7-12-26)30(36)19-10-25(20-35)31(34-28-15-13-27(33)14-16-28)24-8-17-29(18-9-24)37-21-22-4-2-1-3-5-22/h1-9,11-18,25,30-31,34-36H,10,19-21H2/t25-,30-,31+/m0/s1

InChI Key

LTAIEYAKJGHTSQ-LGXAAPQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CC[C@@H](C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(C3=CC=C(C=C3)F)O)CO)NC4=CC=C(C=C4)F

Origin of Product

United States

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